

An In-depth Technical Guide to the Solubility Profile of 1-(Aminomethyl)cyclopentanol

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopentanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility characteristics of **1-(Aminomethyl)cyclopentanol**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions, the impact of salt formation on solubility, and a detailed experimental protocol for determining thermodynamic solubility. The structural features of **1-(Aminomethyl)cyclopentanol**, containing both a hydroxyl and an amino functional group, suggest its amphipathic nature and potential for solubility in both polar and some non-polar solvents.^[1] This guide is intended to be a valuable resource for researchers and professionals in drug development by providing both theoretical context and practical methodologies for solubility assessment.

Introduction to 1-(Aminomethyl)cyclopentanol

1-(Aminomethyl)cyclopentanol is an organic compound featuring a cyclopentanol ring substituted with an aminomethyl group.^{[1][2]} Its molecular structure, which includes a primary amine and a tertiary alcohol, makes it a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.^[2] The presence of both hydrogen bond donor and acceptor groups influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development.^[1]

Understanding the solubility profile of this compound is essential for its formulation, delivery, and overall bioavailability.

Solubility Profile of 1-(Aminomethyl)cyclopentanol

Currently, there is a lack of specific, publicly available quantitative data on the solubility of **1-(Aminomethyl)cyclopentanol** in various solvents at different temperatures. However, qualitative assessments and the chemical nature of the molecule provide valuable insights into its expected solubility behavior.

The molecule's hydroxyl and amino groups can participate in hydrogen bonding, which generally leads to good solubility in polar solvents like water.^[1] It is described in chemical literature as being soluble in water.^[3] The formation of its hydrochloride salt is known to enhance its aqueous solubility, a common strategy employed for amine-containing pharmaceutical compounds.^[2]

Table 1: Summary of Qualitative Solubility Data for **1-(Aminomethyl)cyclopentanol**

Solvent	Qualitative Solubility	Source
Water	Soluble	^[3]
Dimethyl Sulfoxide (DMSO)	Soluble	A safety data sheet for a similar compound, (1S,3R)-3-Aminomethyl-cyclopentanol, indicates solubility in DMSO. This suggests that 1-(Aminomethyl)cyclopentanol is also likely soluble in DMSO.
Polar Solvents	Expected to be soluble due to the presence of hydroxyl and aminomethyl groups capable of hydrogen bonding. ^[1]	N/A

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask

Method

The Shake-Flask method, as described by Higuchi and Connors, is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.^{[4][5]} It is considered a "gold standard" for solubility measurements.^[4] The following protocol is a general guideline that can be adapted for **1-(Aminomethyl)cyclopentanol**.

3.1. Materials and Equipment

- **1-(Aminomethyl)cyclopentanol** (solid form)
- Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

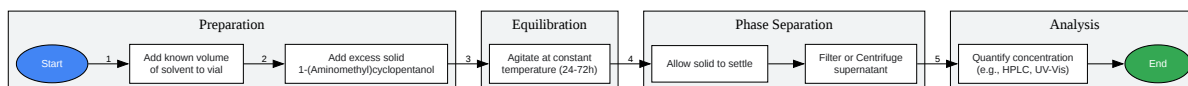
3.2. Procedure

- **Preparation of Solvent:** Prepare the desired solvent systems. For aqueous solubility, buffered solutions at physiological pH are often used.
- **Addition of Excess Solute:** Add an excess amount of solid **1-(Aminomethyl)cyclopentanol** to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.^{[4][5]}

- **Equilibration:** Seal the vials and place them on an orbital shaker in a constant temperature bath. The system should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.^{[5][6]} It is recommended to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, the supernatant can be carefully withdrawn and filtered through a syringe filter or centrifuged at high speed.^{[6][7]} This step is critical to avoid undissolved particles in the sample for analysis.
- **Quantification:**
 - Prepare a series of standard solutions of **1-(Aminomethyl)cyclopentanol** of known concentrations in the same solvent.
 - Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **1-(Aminomethyl)cyclopentanol** in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining thermodynamic solubility.



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Email: info@benchchem.com